molecular formula C15H14O5 B12299896 6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin

6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin

Cat. No.: B12299896
M. Wt: 274.27 g/mol
InChI Key: LLRDQHUKVOCOMA-UHFFFAOYSA-N
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Description

6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-methoxycoumarin, which can be synthesized from resorcinol and ethyl acetoacetate through a Pechmann condensation reaction.

    Acylation: The 7-methoxycoumarin is then subjected to acylation using 3-methyl-2-oxobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.

Mechanism of Action

The mechanism of action of 6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: Lacks the 3-methyl-2-oxobutyroyl group, resulting in different chemical and biological properties.

    6-Acetyl-7-methoxycoumarin: Similar structure but with an acetyl group instead of the 3-methyl-2-oxobutyroyl group.

Uniqueness

6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin is unique due to the presence of the 3-methyl-2-oxobutyroyl group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives.

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutane-1,2-dione

InChI

InChI=1S/C15H14O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-8H,1-3H3

InChI Key

LLRDQHUKVOCOMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC

Origin of Product

United States

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